molecular formula C12H24N2O4 B562234 Carisoprodol-d3 CAS No. 1215602-82-6

Carisoprodol-d3

Número de catálogo B562234
Número CAS: 1215602-82-6
Peso molecular: 263.352
Clave InChI: OFZCIYFFPZCNJE-GKOSEXJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carisoprodol is a centrally acting muscle relaxant used to relieve discomfort associated with various musculoskeletal conditions . It is used in conjunction with rest and physical therapy to treat skeletal muscle conditions such as pain or injury . Carisoprodol should only be used for short periods (up to two or three weeks) because there is no evidence of its effectiveness in long term use .


Synthesis Analysis

The synthesis of Carisoprodol has been described in various studies. For instance, a process was developed to optimize and simplify the synthesis of crystalline vitamin D3. This process was conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing . Another study mentioned a modified high-performance liquid chromatography (HPLC) autosampler coupled to the photo-high-p,T flow synthesis of vitamin D3 .


Molecular Structure Analysis

Carisoprodol has a molecular formula of C12H24N2O4 . Its molecular weight is 260.33 . The structure of Carisoprodol includes a carbamate functional group and a propyl substituent .


Physical And Chemical Properties Analysis

Carisoprodol has a density of 1.1±0.1 g/cm3, a boiling point of 423.4±28.0 °C at 760 mmHg, and a melting point of 92-92°C . It also has a flash point of 209.9±24.0 °C .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Carisoprodol-d3 is used in pharmacokinetic studies . A study was designed to characterize the pharmacokinetics of carisoprodol and its main active metabolite, meprobamate, after single (350 mg), multiple (350 mg/8 h, 14 days), and double (700 mg) doses of carisoprodol . The study found different profiles for extensive and poor 2C19 metabolizers .

Clinical Trials

Carisoprodol-d3 is used in clinical trials . A crossover, double-blind, placebo-controlled, randomized clinical trial was conducted to characterize the pharmacokinetics of carisoprodol and meprobamate . The study allowed for the full characterization of the pharmacokinetic profile of carisoprodol and meprobamate .

Drug Abuse Liability Studies

Carisoprodol-d3 is used in drug abuse liability studies . Pharmacokinetic factors play an important role in predicting the abuse liability and dependence of drugs . The study found that accumulation of meprobamate but not of carisoprodol was evident after 14 days of treatment .

Pharmaceutical Toxicology

Carisoprodol-d3 is used in pharmaceutical toxicology . It is a high-quality, certified reference material available for purchase online .

Oral Fluid Analysis

Carisoprodol-d3 is used in the determination of carisoprodol and its metabolite meprobamate in oral fluid . A method using solid-phase extraction and liquid chromatography with tandem mass spectral detection (LC–MS-MS) was described for its application to authentic specimens .

Muscle Relaxant Studies

Carisoprodol-d3 is used in muscle relaxant studies . It is a part of the muscle relaxants category of pharmaceutical toxicology .

Mecanismo De Acción

Target of Action

Carisoprodol, the parent compound of Carisoprodol-d3, primarily targets the central nervous system (CNS) rather than acting directly on skeletal muscle . It is believed to modulate and directly gate γ-aminobutyric acid type A receptors (GABAARs), the predominant inhibitory neurotransmitter receptors in the mammalian brain .

Mode of Action

It is known that the therapeutic effects of carisoprodol appear to be due to modulation of gabaa receptors, similar to the action of barbiturates . This modulation of GABAA receptors is associated with the muscle relaxation induced by Carisoprodol .

Biochemical Pathways

Carisoprodol is metabolized in the liver via the cytochrome P450 enzyme CYP2C19 to produce its main active metabolite, meprobamate . Meprobamate is known to possess anxiolytic and sedative properties .

Pharmacokinetics

Carisoprodol has a rapid onset of action with a time to peak plasma concentration of 1.5 to 2 hours . The half-life of Carisoprodol is approximately 2 hours, while the half-life of its metabolite, meprobamate, is around 10 hours . The drug is metabolized in the liver, primarily by the CYP2C19 enzyme, and excreted in the urine . It’s important to note that individuals with reduced CYP2C19 activity have a fourfold increase in Carisoprodol exposure and a 50% reduced exposure to meprobamate compared with normal CYP2C19 metabolizers .

Result of Action

The primary result of Carisoprodol’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . This is achieved through its muscle relaxant and sedative effects. The sedative effects of Carisoprodol can be potentiated when it is combined with other CNS depressants .

Action Environment

The efficacy and stability of Carisoprodol can be influenced by various environmental factors. For instance, the rate of metabolism can be affected by the individual’s genetic makeup, specifically the activity of the CYP2C19 enzyme . Additionally, the use of other CNS depressants can potentiate the sedative effects of Carisoprodol .

Safety and Hazards

Carisoprodol may be harmful if swallowed . It can cause side effects that may impair thinking or reactions . Avoid drinking alcohol as it can increase drowsiness and dizziness caused by this medicine . You may have withdrawal symptoms when you stop using this medicine after using it over a long period of time . Do not stop using this medication suddenly without first talking to your doctor .

Direcciones Futuras

Carisoprodol is a controlled substance in the United States . It is not approved for use by anyone younger than 16 years old . Older adults may be more sensitive to the effects of this medicine . Future research may focus on optimizing its use and minimizing potential side effects.

Propiedades

IUPAC Name

[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCIYFFPZCNJE-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carisoprodol-d3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.